3-ethoxy-N-(4-methoxyphenyl)benzamide

Description

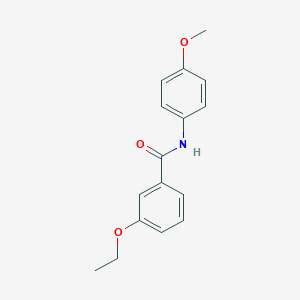

3-Ethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzamide ring and a 4-methoxyphenyl substituent on the amide nitrogen. The ethoxy and methoxy groups in this compound likely influence its electronic properties, solubility, and bioactivity, making it a candidate for structure-activity relationship (SAR) studies within the benzamide class.

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-ethoxy-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-12(11-15)16(18)17-13-7-9-14(19-2)10-8-13/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

BZORFMGAKQQJMZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

a. Substituent Variations on the Benzamide Core

- 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): This compound replaces the ethoxy group with a methoxy group at the 4-position and has a 3-methylphenyl substituent.

- 4-{[(4-Methoxyphenyl)Acetyl]Amino}-N-(3-Methylphenyl)Benzamide: Incorporates an additional acetylated methoxyphenyl group, increasing molecular complexity and hydrogen-bonding capacity. Its molecular weight (374.43 g/mol) is higher than the target compound, likely affecting membrane permeability .

- The ethoxy group is retained, but the heterocycle may enhance binding to enzymatic targets like kinases .

b. Functional Group Modifications

- N-(4-Methoxyphenyl)-3-Acetoxy-2-Methyl-Benzamide: Substitutes ethoxy with acetoxy and methyl groups, increasing steric bulk.

- 3-Fluoro-N-(4-Methoxyphenethyl)-N-(4-Methoxyphenyl)Benzamide : Introduces fluorine and a phenethyl chain, enhancing lipophilicity and CNS penetration. Fluorine’s electronegativity may improve binding affinity to targets like GCP II in neurodegenerative diseases .

a. Antioxidant Activity

- N-[(4-Methoxyphenyl)Amino]Carbonothioyl Benzamide (H10): Exhibits 87.7% inhibition in radical scavenging assays, attributed to the electron-donating methoxy group stabilizing free radicals . The ethoxy group in the target compound may offer similar stabilization but with slightly reduced polarity.

- 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B) : A salicylate derivative with a 34% yield and 96°C melting point. The hydroxyl group contributes to antioxidant efficacy, whereas ethoxy in the target compound may prioritize metabolic stability over direct radical quenching .

b. Antifungal and Antimicrobial Activity

- LMM5 (1,3,4-Oxadiazole-Benzamide) : Inhibits C. albicans via thioredoxin reductase targeting. The methoxyphenyl group aids in hydrophobic interactions with fungal enzymes . The ethoxy group in the target compound could similarly enhance lipophilicity for antifungal applications.

- Nitazoxanide (NTZ) : A nitro-thiazole benzamide with broad antiparasitic activity. While structurally distinct, it highlights the role of electron-withdrawing groups (e.g., nitro) in bioactivity, contrasting with the electron-donating ethoxy/methoxy groups in the target compound .

c. Enzyme Inhibition

- GR-55562 Analogues: Benzamides like 3-[3-(dimethylamino)propyl]-4-methoxy-N-(4-pyridinylphenyl)benzamide act as 5-HT1B receptor antagonists. The methoxy group’s position critically affects intrinsic activity, suggesting that ethoxy substitution at the 3-position may alter receptor binding kinetics .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 3-Ethoxy-N-(4-methoxyphenyl)benzamide* | ~285.32 | Not reported | 3-ethoxy, 4-methoxyphenyl |

| 4-Methoxy-N-(3-methylphenyl)benzamide | 241.29 | Not reported | 4-methoxy, 3-methylphenyl |

| N-(4-Methoxyphenyl)-3-acetoxy-2-methyl-benzamide | 313.34 | Not reported | 3-acetoxy, 2-methyl, 4-methoxy |

| LMM5 | 493.56 | Not reported | Benzylsulfamoyl, oxadiazole |

*Estimated based on structural analogues.

Key Research Findings

- Substituent Effects : Methoxy and ethoxy groups enhance solubility and bioavailability compared to halogenated or nitro-substituted benzamides. Ethoxy’s larger size may improve membrane permeability but reduce metabolic stability compared to methoxy .

- Bioactivity Trends : Methoxyphenyl derivatives excel in antioxidant and antifungal roles, while ethoxy-containing compounds show promise in CNS-targeted therapies (e.g., GCP II inhibition for Alzheimer’s disease) .

- Synthetic Challenges : Ethoxy groups may lower reaction yields compared to methoxy due to steric hindrance during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.